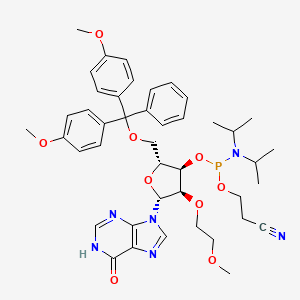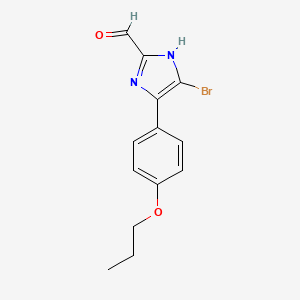![molecular formula C13H13N3O2 B13710138 N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Step 1: Reacting precursor A with reagent B under specific conditions (e.g., temperature, pressure) to form intermediate C.
Step 2: Intermediate C is then subjected to a catalytic reaction with catalyst D to yield the desired compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of compound “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Material Preparation: Ensuring the purity of precursor A and reagent B.
Reaction Phase: Conducting the reaction in a controlled environment to maintain optimal conditions.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Undergoes reduction in the presence of reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction could produce an alcohol.
Scientific Research Applications
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Serves as a probe in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets. It binds to target proteins or enzymes, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares a similar structure but differs in its functional groups.
Compound Y: Exhibits similar reactivity but has different applications.
Compound Z: Analogous in its mechanism of action but varies in its potency.
Uniqueness
Compound “N/A” stands out due to its unique combination of properties, such as high reactivity, specificity for certain molecular targets, and versatility in applications. This makes it a valuable tool in both research and industrial settings.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-5-pyridin-4-ylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(18)16-13-6-11(8-17)12(7-15-13)10-2-4-14-5-3-10/h2-7,17H,8H2,1H3,(H,15,16,18) |
InChI Key |
XBVVPMYSFFTVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


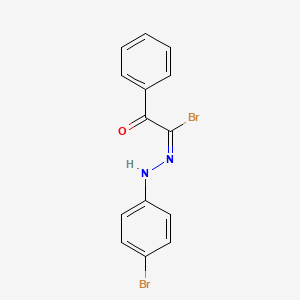
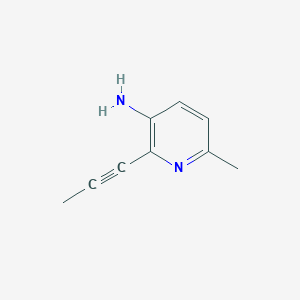
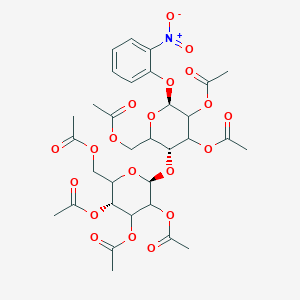
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
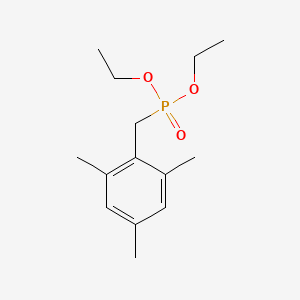
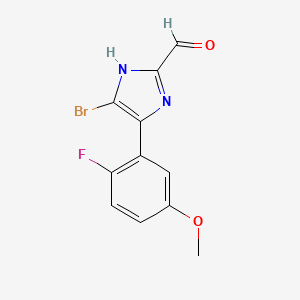
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
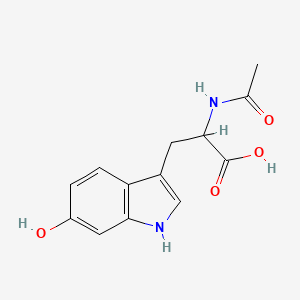
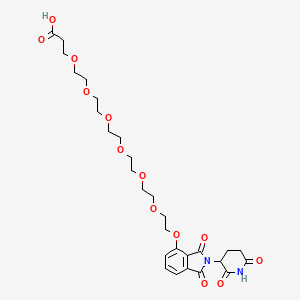
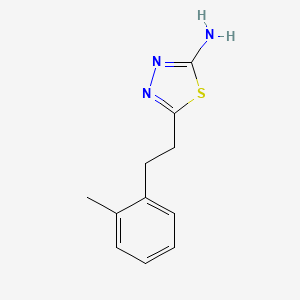
![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)

